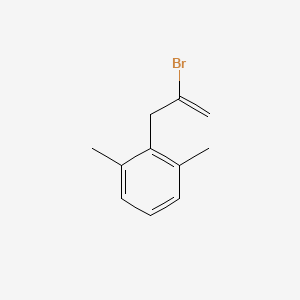

2-Bromo-3-(2,6-dimethylphenyl)-1-propene

Description

Contextualization within Organic Synthesis and Chemical Sciences

In the broad field of organic synthesis, the development of new molecules with specific functionalities is paramount. 2-Bromo-3-(2,6-dimethylphenyl)-1-propene is a halogenated hydrocarbon, a class of compounds renowned for their utility as intermediates in a wide array of chemical transformations. The presence of a bromine atom, a good leaving group, and a reactive double bond within the same molecule suggests its potential as a precursor for a variety of functionalized derivatives. Its structure is of interest to chemists exploring new synthetic methodologies and seeking to create libraries of compounds for screening purposes.

Significance of Brominated Propene and Aryl-Substituted Systems

The structural framework of this compound contains two key features that underpin its chemical significance: a brominated propene unit and a disubstituted aryl group. Brominated propenes, particularly allylic bromides, are highly valued in organic synthesis due to their ability to participate in a range of reactions, including nucleophilic substitutions and cross-coupling reactions. pressbooks.pub The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

The 2,6-dimethylphenyl group, an aryl substituent, significantly influences the molecule's steric and electronic properties. Aryl groups are fundamental components in many organic molecules, affecting reactivity, polarity, and solubility. nih.govresearchgate.net The methyl groups at the ortho positions of the phenyl ring in this particular compound introduce steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions at the adjacent benzylic position and the double bond.

Scope and Objectives of Academic Investigations

While specific academic investigations focused solely on this compound are not widely reported in publicly accessible literature, the objectives of studying such a compound can be inferred from the broader context of chemical research. Academic investigations into similar molecules typically aim to:

Explore new synthetic routes for the preparation of sterically hindered allylic bromides.

Investigate the reactivity of the compound in various organic reactions, such as palladium-catalyzed cross-coupling reactions, to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

Utilize the compound as a building block for the synthesis of more complex molecular architectures, potentially for applications in materials science or as scaffolds for biologically active molecules.

Study the influence of the sterically demanding 2,6-dimethylphenyl group on the reactivity and stability of the allylic bromide system.

Chemical and Physical Properties

Due to the limited availability of experimental data for this compound, many of its properties are estimated based on its chemical structure and comparison with analogous compounds.

| Property | Value |

| Molecular Formula | C₁₁H₁₃Br |

| Molecular Weight | 225.12 g/mol |

| Appearance | Likely a colorless to pale yellow liquid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like diethyl ether, dichloromethane, and toluene, with low solubility in water. |

| Boiling Point | Estimated to be in the range of 240-260 °C at atmospheric pressure. |

| Density | Predicted to be greater than 1 g/mL. |

Note: The values in this table are largely estimated based on computational models and data from structurally similar compounds, such as 2-Bromo-3-(2-ethylphenyl)-1-propene, due to the absence of published experimental data for the title compound. nih.gov

Synthesis and Reactivity

The synthesis of this compound would likely follow established methods for the preparation of allylic bromides.

One plausible synthetic route involves the allylic bromination of 3-(2,6-dimethylphenyl)-1-propene. This reaction is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride. chemistrysteps.com The reaction proceeds via a free-radical mechanism, where a bromine radical abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. Subsequent reaction with a bromine source furnishes the desired product.

The reactivity of this compound is dictated by the presence of the allylic bromide functionality. It is expected to undergo nucleophilic substitution reactions (both SN1 and SN2 pathways are possible) where the bromide ion is displaced by various nucleophiles. Furthermore, it can serve as a substrate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, allowing for the formation of new bonds to the propenyl framework. organic-chemistry.org

Research Findings and Applications

Specific research findings detailing the applications of this compound are scarce. However, based on the chemistry of related compounds, its utility in organic synthesis can be postulated.

The compound could be a valuable intermediate for the synthesis of novel organic molecules. For instance, its reaction with organometallic reagents could lead to the formation of more complex aryl-alkene structures. The steric hindrance provided by the 2,6-dimethylphenyl group could be exploited to direct the stereochemical outcome of certain reactions, making it a potentially useful tool in asymmetric synthesis.

An in-depth examination of the synthetic methodologies for producing this compound reveals a landscape rich with challenges and opportunities in regiochemical control and process optimization. This article explores the strategic application of bromination techniques, precursor-based synthetic routes, and the integration of modern chemical principles such as green chemistry and continuous flow processes.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoprop-2-enyl)-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-8-5-4-6-9(2)11(8)7-10(3)12/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKPIXXWBNLEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253102 | |

| Record name | 2-(2-Bromo-2-propen-1-yl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-96-6 | |

| Record name | 2-(2-Bromo-2-propen-1-yl)-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-2-propen-1-yl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 2,6 Dimethylphenyl 1 Propene

The synthesis of the target molecule, 2-Bromo-3-(2,6-dimethylphenyl)-1-propene, which possesses a vinylic bromide, requires careful consideration of regioselectivity to avoid the formation of isomeric byproducts. The structure, featuring a bromine atom on the second carbon of a propene chain, dictates the choice of synthetic strategies, moving away from simple allylic halogenations to more specific chemical transformations.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 2,6 Dimethylphenyl 1 Propene

Electrophilic and Nucleophilic Reactions Involving the Bromine Moiety

The bromine atom in 2-Bromo-3-(2,6-dimethylphenyl)-1-propene is situated at an allylic position, which would typically make it susceptible to nucleophilic substitution reactions. These reactions could proceed through either an S_N2 or S_N1 mechanism.

S_N2 Reactions: Direct displacement of the bromide by a nucleophile would be sterically hindered by the adjacent 2,6-dimethylphenyl group. The two methyl groups ortho to the benzyl-type carbon would significantly impede the backside attack required for an S_N2 pathway.

S_N1 Reactions: Ionization of the bromide would lead to an allylic carbocation. This cation would be stabilized by resonance across the double bond. The positive charge would be shared between the secondary carbon (C2) and the primary carbon (C1). Nucleophilic attack could then occur at either position, potentially leading to a mixture of products. The bulky dimethylphenyl group might influence the conformation of this intermediate and the regioselectivity of the nucleophilic attack.

S_N2' Reactions: An alternative pathway is the S_N2' reaction, where a nucleophile attacks the terminal carbon of the alkene (C3), leading to a double bond migration and expulsion of the bromide ion. This mechanism avoids the steric hindrance at the bromine-bearing carbon.

Given the lack of experimental data, the competition between these pathways for this compound remains uninvestigated.

Transformations at the Alkene Functionality

The terminal double bond serves as a key site for various transformations, acting as a nucleophile in the presence of strong electrophiles. nih.govresearchgate.net

Addition and Cycloaddition Reactions

Electrophilic Addition: The alkene is expected to undergo electrophilic addition reactions. For instance, reaction with hydrogen halides (H-X) would likely follow Markovnikov's rule, where the proton adds to the less substituted carbon (C1), generating a carbocation at the more substituted and bromine-bearing carbon (C2). researchgate.net Subsequent attack by the halide would yield a 1,2-dihalo product. The mechanism for halogen addition (e.g., Br₂) typically proceeds through a cyclic bromonium ion intermediate. rsc.org The subsequent nucleophilic attack by a bromide ion would occur at the more substituted carbon, leading to a trans-dibromide. rsc.org

Cycloaddition Reactions: The alkene could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the dienophile. However, the steric bulk of the 2,6-dimethylphenyl group could significantly reduce the reaction rate and influence the stereochemical outcome.

Olefin Metathesis and Related Processes

Olefin metathesis is a powerful tool for forming carbon-carbon double bonds. As a terminal alkene, this compound could undergo self-metathesis or cross-metathesis with other olefins. However, the steric hindrance from the ortho-methyl groups on the phenyl ring presents a significant challenge. Such hindered substrates often require specialized, highly active ruthenium-based catalysts designed to accommodate bulky reactants.

Organometallic Catalysis in Transformations of this compound

The carbon-bromine bond is an ideal handle for organometallic cross-coupling reactions, which are fundamental in modern organic synthesis.

Palladium-Mediated Cross-Coupling Methodologies

The vinyl bromide functionality is a classic substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions typically involve an oxidative addition of the C-Br bond to a Palladium(0) complex, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond.

Potential cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond.

Sonogashira Coupling: Coupling with a terminal alkyne.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Stille Coupling: Reaction with an organotin reagent.

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond.

The success of these reactions would heavily depend on the choice of palladium catalyst, ligands, and reaction conditions to overcome the steric hindrance imposed by the 2,6-dimethylphenyl group.

Other Transition Metal-Catalyzed Processes

While palladium is the most common catalyst for such transformations, other transition metals like nickel, copper, and gold could also potentially catalyze reactions involving this substrate. For instance, nickel catalysts are often used for coupling reactions of sterically demanding substrates. Copper-catalyzed reactions, such as Ullmann-type couplings, could also be envisioned. Without experimental studies, the applicability of these methods to this compound remains speculative.

Radical Reaction Pathways and Intermediates

Radical reactions involving this compound are expected to proceed via the formation of a resonance-stabilized allylic radical. The initiation of these pathways typically involves the homolytic cleavage of a bond, often facilitated by radical initiators or light.

A key reaction pathway for allylic bromides is allylic bromination, which introduces a bromine atom at the carbon adjacent to the double bond. chemistrysteps.com This process is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The mechanism involves the abstraction of an allylic hydrogen atom by a bromine radical, leading to the formation of a resonance-stabilized allylic radical. cmu.edu

In the case of this compound, the primary radical intermediate would be the 3-(2,6-dimethylphenyl)prop-2-en-1-yl radical. This radical is stabilized by delocalization of the unpaired electron across the C1 and C3 positions of the propene chain. The presence of the bulky 2,6-dimethylphenyl group at the C3 position can influence the stability and subsequent reactions of these radical intermediates. Steric hindrance from the ortho-methyl groups may affect the approach of incoming radicals and the preferred conformation of the intermediate.

The propagation steps of radical reactions involving this compound would likely involve the reaction of the allylic radical with a bromine source, such as Br₂, to yield the product and regenerate a bromine radical. masterorganicchemistry.com The termination of the radical chain can occur through various radical combination or disproportionation reactions.

It is important to note that intramolecular radical cyclization is another potential pathway for appropriately substituted bromo-propenamides, although this is less likely for the parent compound without additional functional groups. nih.gov Computational studies on related systems, such as the addition of bromine to allylaryls, suggest that the nature of the aryl substituent can significantly influence the stability and structure of the intermediates formed. nih.gov

Table 1: Potential Radical Intermediates in Reactions of this compound

| Intermediate Name | Structure | Key Features |

| 3-(2,6-dimethylphenyl)prop-2-en-1-yl radical | Resonance-stabilized allylic radical. Steric hindrance from ortho-methyl groups. | |

| 1-(2,6-dimethylphenyl)prop-2-en-1-yl radical | Resonance form of the primary radical. Unpaired electron at the benzylic position. |

Rearrangement Reactions and Structural Isomerization Processes

Allylic bromides are known to undergo rearrangement reactions, often leading to a mixture of isomeric products. masterorganicchemistry.com These rearrangements are typically driven by the formation of a more stable thermodynamic product. For this compound, a potential rearrangement could lead to the formation of 1-Bromo-3-(2,6-dimethylphenyl)-1-propene.

This type of allylic rearrangement can occur through the intermediacy of the delocalized allylic radical. The bromine atom can then attack either of the carbon atoms (C1 or C3) that share the radical character. The regioselectivity of this attack, and thus the product distribution, is influenced by both steric and electronic factors. chemistrysteps.com The formation of a more substituted, and therefore generally more stable, double bond can be a significant driving force for such rearrangements, a principle often referred to as Zaitsev's rule. masterorganicchemistry.com

Furthermore, neophyl-like rearrangements, which involve the migration of an aryl group, are a possibility in radical reactions of related systems. researchgate.net However, the conditions required for such rearrangements are typically more forcing than those for simple allylic shifts.

Structural isomerization can also be influenced by the reaction conditions, such as temperature and the presence of catalysts. For example, in related systems, temperature and steric hindrance have been shown to regulate the competition between nucleophilic substitution and rearrangement reactions. nih.gov

Table 2: Potential Isomeric Products from Rearrangement of this compound

| Compound Name | Structure | Isomer Type | Driving Force for Formation |

| This compound | Starting Material | - | |

| 1-Bromo-3-(2,6-dimethylphenyl)-1-propene | Constitutional Isomer (Allylic Rearrangement) | Formation of a more substituted double bond (thermodynamic stability). |

Applications of 2 Bromo 3 2,6 Dimethylphenyl 1 Propene As a Synthetic Building Block

Construction of Complex Carbon Frameworks

The presence of both a reactive double bond and a carbon-bromine bond makes 2-Bromo-3-(2,6-dimethylphenyl)-1-propene a key substrate for various carbon-carbon bond-forming reactions. The vinyl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the 2-position of the propene chain. This capability is instrumental in the elaboration of complex carbon frameworks from simpler precursors.

Furthermore, the allylic nature of the bromine atom, while less reactive than a primary allylic halide due to steric hindrance from the adjacent dimethylphenyl group, can still participate in nucleophilic substitution reactions under specific conditions. This allows for the introduction of various carbon nucleophiles, further expanding the possibilities for carbon skeleton construction. The dimethylphenyl group itself can influence the stereochemical outcome of reactions at the allylic position, providing a degree of control in the synthesis of chiral molecules.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems. The vinyl bromide moiety can undergo intramolecular cyclization reactions with suitably positioned nucleophiles within the same molecule. For instance, a tethered amine or alcohol group can displace the bromide to form nitrogen- or oxygen-containing heterocycles, respectively.

Moreover, the double bond of the propene unit can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct six- and five-membered rings. The electronic nature of the double bond, influenced by the bromine and the dimethylphenyl group, can be fine-tuned to control the regioselectivity and stereoselectivity of these transformations. The resulting heterocyclic structures can serve as core scaffolds for the development of new therapeutic agents and functional materials.

Strategies for Diversity-Oriented Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The multiple reactive sites of this compound make it an ideal starting point for the construction of such chemical libraries.

A common strategy involves a "build/couple/pair" approach. In the "build" phase, the core scaffold of this compound can be modified through reactions at the vinyl bromide or the double bond. In the "couple" phase, a diverse set of building blocks can be introduced via cross-coupling reactions. Finally, in the "pair" phase, intramolecular reactions can be employed to generate a variety of complex and diverse molecular architectures. This systematic approach allows for the rapid generation of a large number of unique compounds from a single starting material.

Integration into Multi-Step Synthetic Sequences

The chemical robustness and predictable reactivity of this compound make it a reliable component in multi-step total synthesis campaigns. Its ability to introduce a substituted propenyl unit with latent functionality allows for its strategic incorporation into complex synthetic routes.

Computational and Theoretical Chemistry Studies on 2 Bromo 3 2,6 Dimethylphenyl 1 Propene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical properties. Quantum chemistry methods are used to solve the electronic Schrödinger equation, providing information on electron distribution, molecular orbital energies, and bonding characteristics. jocpr.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov For 2-Bromo-3-(2,6-dimethylphenyl)-1-propene, the π-systems of the phenyl ring and the propene double bond, along with the bromine atom's lone pairs, would significantly influence the character and energy of these frontier orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and bonding interactions. nih.gov It examines charge transfer events, known as hyperconjugative interactions, between filled (donor) and empty (acceptor) orbitals. researchgate.net In this molecule, significant interactions would be expected between the bromine lone pair orbitals, the π-orbitals of the double bond, and the aromatic ring, which stabilize the molecule.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. For this compound, the MEP would likely show negative potential around the bromine atom and the π-cloud of the double bond, indicating sites susceptible to electrophilic attack.

Table 1: Illustrative Electronic Properties Calculated for this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment (μ) | 2.1 D | Measures overall polarity of the molecule. nih.gov |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. unicamp.br These studies are essential for understanding a molecule's most stable three-dimensional shape, which in turn affects its physical properties and biological activity.

A Potential Energy Surface (PES) is generated by calculating the molecule's energy as a function of one or more dihedral angles. nih.gov For this compound, the key rotations would be around the C-C single bond connecting the dimethylphenyl group to the propene unit. The steric hindrance caused by the two methyl groups on the phenyl ring significantly influences the preferred conformations.

The PES scan reveals energy minima, corresponding to stable conformers (e.g., staggered conformations), and energy maxima, corresponding to unstable transition states between conformers (e.g., eclipsed conformations). unicamp.br The most stable conformer will be the one that minimizes steric clashes and maximizes stabilizing interactions. The analysis identifies the global minimum energy structure, which is the most populated conformation at equilibrium. mdpi.com

Table 2: Example of Relative Energies for Different Conformers of this compound

| Conformer (Defined by Dihedral Angle) | Relative Energy (kJ/mol) | Stability |

| A (e.g., 0°) | 25.0 (Eclipsed) | Energy Maximum (Unstable) |

| B (e.g., 60°) | 2.5 (Gauche) | Local Minimum (Stable) |

| C (e.g., 120°) | 22.0 (Eclipsed) | Energy Maximum (Unstable) |

| D (e.g., 180°) | 0.0 (Anti) | Global Minimum (Most Stable) |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for mapping the energetic landscape of a chemical reaction. jocpr.com By modeling the reaction pathway, chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate—and calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. unicamp.brresearchgate.net

For this compound, an important reaction to study would be nucleophilic substitution, where the bromine atom is replaced. Due to its structure as an allylic bromide, it could react via several pathways, such as Sₙ2 or Sₙ2'. Transition state modeling would involve locating the specific geometry of the high-energy intermediate for each potential pathway. The calculated activation energies for each path would predict which reaction is kinetically favored. For example, comparing the activation barrier for direct attack at the carbon bearing the bromine versus attack at the double bond would elucidate the regioselectivity of the reaction.

Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (Ea) (kJ/mol) |

| Sₙ2 (Direct Substitution) | TS₁ | 95 |

| Sₙ2' (Allylic Rearrangement) | TS₂ | 80 |

Prediction of Spectroscopic Parameters and Molecular Properties using Quantum Chemistry

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful aid in the interpretation of experimental spectra. jocpr.comnih.gov

Vibrational Spectroscopy: Theoretical calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to specific molecular motions, such as C=C stretching, C-H bending, or C-Br stretching. These theoretical spectra, often scaled by a correction factor, can be compared with experimental data to confirm molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength, which relates to the intensity of the absorption band.

Molecular Properties: Beyond spectroscopy, quantum chemistry can predict a wide range of molecular properties. jocpr.com These include polarizability and hyperpolarizability, which are measures of how the electron cloud is distorted by an external electric field and are relevant for nonlinear optical (NLO) applications. researchgate.net

Table 4: Predicted Spectroscopic and Molecular Properties

| Property | Method | Predicted Value |

| C=C Stretch Frequency | DFT/B3LYP | 1650 cm⁻¹ |

| C-Br Stretch Frequency | DFT/B3LYP | 620 cm⁻¹ |

| Electronic Transition (λₘₐₓ) | TD-DFT | 275 nm |

| Mean Polarizability (α) | DFT | 18.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | DFT | 9.0 x 10⁻³³ esu |

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Bromo 3 2,6 Dimethylphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Bromo-3-(2,6-dimethylphenyl)-1-propene, a suite of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Multi-Dimensional NMR and Advanced Pulse Sequences

While 1D ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D NMR experiments are essential for assembling the molecular framework. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a crucial correlation between the allylic methylene (B1212753) protons (at C3) and the vinylic protons (at C1), establishing the -CH₂-C=CH₂ backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It is invaluable for assigning the ¹³C resonances based on the more easily interpreted ¹H spectrum. For instance, the signals for the vinylic protons would correlate directly to the vinylic carbon signals, and the benzylic CH₂ protons would correlate to the C3 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is critical for connecting different spin systems. Key HMBC correlations would include those from the two methyl protons on the aromatic ring to the quaternary C2' and C6' carbons and the tertiary C1' carbon. Furthermore, correlations from the allylic methylene protons (C3) to the vinylic C2 carbon and the aromatic C1' carbon would definitively link the propene chain to the dimethylphenyl group.

The predicted ¹H and ¹³C NMR chemical shifts, based on analyses of similar structures, are presented below. docbrown.infomdpi.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C1 (=CH₂) | ~5.6 (d), ~5.4 (d) | ~118 | H1 → C2, C3 |

| C2 (=C(Br)) | - | ~129 | - |

| C3 (-CH₂-) | ~3.8 (s) | ~42 | H3 → C1, C2, C1' |

| C1' | - | ~135 | - |

| C2', C6' | - | ~138 | - |

| C3', C5' | ~7.1 (d) | ~128 | H3'/H5' → C1', C4' |

| C4' | ~7.0 (t) | ~127 | H4' → C2'/C6', C3'/C5' |

| 2',6'-CH₃ | ~2.4 (s) | ~20 | CH₃ → C1', C2'/C6' |

Applications in Stereochemical and Regiochemical Assignments

For molecules with stereocenters or complex substitution patterns, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. While this compound does not have stereocenters, NOESY can be used to confirm regiochemistry by identifying through-space correlations. A NOESY experiment would show a spatial correlation between the allylic methylene protons (on C3) and the ortho-methyl protons of the 2,6-dimethylphenyl ring, confirming their proximity and validating the assigned structure. This technique is particularly useful for distinguishing between isomers.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Ionization Methods and Fragmentation Pathway Analysis

The choice of ionization method is critical in mass spectrometry. For a semi-volatile, neutral molecule like this compound, both hard and soft ionization techniques can be applied.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. emory.edu The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. A key feature in the EI spectrum of a bromine-containing compound is the presence of an M+2 peak with nearly equal intensity to the M⁺˙ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio). miamioh.edu

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or adducts with minimal fragmentation. nih.govresearchgate.net It is well-suited for coupling with liquid chromatography and is useful for confirming the molecular weight of the parent compound.

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways. The most prominent fragmentation would likely be the loss of a bromine radical (Br•), which is a favorable cleavage, resulting in a stable allylic/benzylic carbocation. Another significant fragmentation pathway could involve the loss of the dimethylphenylmethyl radical. nih.gov

| m/z Value (Predicted) | Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 238/240 | [C₁₁H₁₃Br]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [C₁₁H₁₃]⁺ | M⁺˙ - Br• |

| 119 | [C₉H₁₁]⁺ | Loss of C₂H₂Br radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and verifying the purity of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is an excellent candidate for GC-MS analysis. nih.gov The sample is vaporized and separated on a GC column based on its boiling point and polarity before entering the mass spectrometer for detection. This technique is ideal for separating the target compound from starting materials, byproducts, or solvents and confirming its identity via the resulting mass spectrum. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile or thermally sensitive compounds. researchgate.netacs.org For this compound, Reverse-Phase HPLC could be used for separation, followed by ESI-MS or Atmospheric Pressure Chemical Ionization (APCI)-MS. LC-MS is particularly useful for monitoring reaction progress and assessing the final purity of the product.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. surfacesciencewestern.com These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, molecules absorb infrared radiation at specific frequencies corresponding to their vibrational transitions. Strong absorptions are typically seen for polar bonds.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds.

For this compound, the key vibrational modes would confirm the presence of the aromatic ring, the alkene, and the carbon-bromine bond. rasayanjournal.co.innih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | FT-IR (medium), Raman (strong) |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000–2850 | FT-IR (strong), Raman (strong) |

| C=C Stretch (alkene) | ~1640 | FT-IR (medium-weak), Raman (strong) |

| C=C Stretch (aromatic ring) | 1600 & 1475 | FT-IR (medium), Raman (strong) |

| =C-H Bend (out-of-plane) | ~910 | FT-IR (strong) |

| C-Br Stretch | 690–515 | FT-IR (strong), Raman (medium) |

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. libretexts.orguomustansiriyah.edu.iq The carbon-carbon double bond of the propene group should give a characteristic stretching vibration around 1640 cm⁻¹, which is often stronger in the Raman spectrum. researchgate.net The aromatic ring itself will produce characteristic C=C stretching bands around 1600 and 1475 cm⁻¹. Finally, the presence of the bromine atom is confirmed by a strong absorption in the lower frequency "fingerprint region," typically between 690 and 515 cm⁻¹, corresponding to the C-Br stretching vibration. libretexts.orgwpmucdn.com

X-ray Crystallography and Solid-State Structural Determination Methodologies

As of the latest available research, a definitive single-crystal X-ray crystallographic analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The inherent structural flexibility of the propenyl chain and potential challenges in obtaining single crystals suitable for diffraction studies may contribute to this data gap.

However, the solid-state structures of closely related bromo-phenyl-propene derivatives have been elucidated, providing valuable insights into the potential molecular conformation and packing arrangements that this compound might adopt. For instance, studies on compounds containing a bromophenyl group attached to a propenone or a more complex cyclic system reveal common structural motifs.

The analysis of Hirshfeld surfaces in analogous compounds has been employed to quantify the various intermolecular contacts that stabilize the crystal lattice. These analyses often reveal that H⋯H, O⋯H/H⋯O, C⋯H/H⋯C, and Br⋯H/H⋯Br interactions are the most significant contributors to the crystal packing. nih.govresearchgate.netnih.gov

While direct experimental data for this compound is not available, hypothetical crystallographic parameters can be inferred based on these related structures. It is plausible that the compound would crystallize in a common space group such as P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic), which are frequently observed for organic molecules of similar complexity. nih.govmdpi.comresearchgate.net The unit cell dimensions would be dependent on the specific packing arrangement adopted by the molecules.

To provide a comprehensive understanding of its solid-state structure, further research focusing on the crystallization and single-crystal X-ray diffraction of this compound is required. Such a study would definitively determine its crystal system, space group, unit cell parameters, and detailed molecular geometry, including bond lengths and angles.

Table 1: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 100 |

| γ (°) | 90 |

| Volume (ų) | 1400 - 1800 |

| Z | 4 |

Note: This table presents hypothetical data based on common values for structurally related compounds and should not be considered as experimentally determined results.

Q & A

Q. Table 1: Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Brominating Agent | Br₂ in CH₂Cl₂ | |

| Temperature Control | 0–5°C | |

| Purification Method | Silica gel chromatography |

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for vinyl protons (δ 5.5–6.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm the alkene and substituted phenyl group.

- ¹³C NMR: Signals at ~120 ppm (C-Br) and 130–140 ppm (aromatic carbons) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 225.12 (C₁₁H₁₃Br) .

- Infrared (IR) Spectroscopy: Absorption bands at 650–750 cm⁻¹ (C-Br stretch) and 1600–1650 cm⁻¹ (C=C stretch) .

Advanced: How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The 2,6-dimethylphenyl group enhances steric hindrance, reducing reactivity in Suzuki-Miyaura couplings compared to electron-deficient analogs (e.g., 3,5-dichlorophenyl derivatives).

Experimental Design:

- Compare reaction rates of this compound with 2-bromo-3-(3,5-dichlorophenyl)-1-propene under identical Pd-catalyzed conditions.

- Monitor yields and by-products via HPLC .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Coupling Yield (%) | Side Products | Reference |

|---|---|---|---|

| 2,6-Dimethylphenyl | 65–70 | Homocoupling (<5%) | |

| 3,5-Dichlorophenyl | 85–90 | Dehalogenation (10%) |

Advanced: How can computational modeling resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to explain divergent bioactivities. For example:

- Case Study: 2,6-Dimethylphenyl analogs exhibit lower cytotoxicity than 3,5-dichlorophenyl derivatives due to reduced electrophilicity.

- Protocol:

- Optimize geometries using Gaussian09 at B3LYP/6-31G* level.

- Calculate electrostatic potential maps to identify reactive sites .

Basic: What are the primary applications in medicinal chemistry research?

Methodological Answer:

- Enzyme Inhibition Studies: Acts as a Michael acceptor in cysteine protease inhibition assays (e.g., papain).

- Protocol:

- Incubate compound with enzyme and fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

- Measure fluorescence quenching to calculate IC₅₀ .

Advanced: How to optimize regioselectivity in radical addition reactions?

Methodological Answer:

Steric effects from the 2,6-dimethyl group direct radical additions to the less hindered β-position.

Experimental Validation:

- Use AIBN as a radical initiator with thiols (e.g., thioglycolic acid).

- Analyze products via GC-MS to confirm β-adduct dominance (>90%) .

Basic: How to address discrepancies in reported melting points of structural analogs?

Methodological Answer:

Variations arise from impurities or polymorphic forms.

- Solution:

- Recrystallize from ethanol/water (3:1) to obtain pure crystals.

- Perform differential scanning calorimetry (DSC) to verify thermal behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.